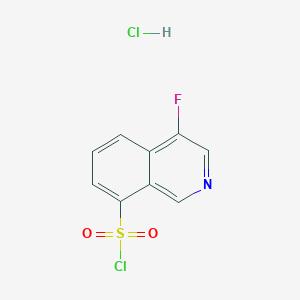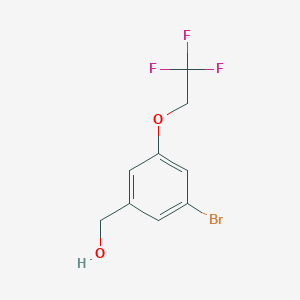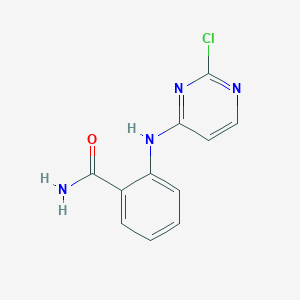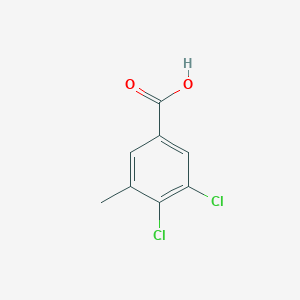
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride is a chemical compound with the molecular formula C9H6Cl2FNO2S and a molecular weight of 282.11 g/mol . This compound is known for its applications in various fields, including pharmaceuticals, materials science, and organic synthesis. It is characterized by the presence of a fluorine atom at the 4-position of the isoquinoline ring and a sulfonyl chloride group at the 8-position, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
One common method involves the reaction of 4-fluoroisoquinoline with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include bases like triethylamine, catalysts like palladium, and solvents such as dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.
Aplicaciones Científicas De Investigación
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride involves its ability to interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The fluorine atom enhances the compound’s stability and bioactivity by influencing its electronic properties and interactions with biological targets . These interactions can modulate signaling pathways and biochemical processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
4-Fluoroisoquinoline-8-sulfonylchloridehydrochloride can be compared with other fluorinated isoquinoline derivatives, such as:
4-Fluoroisoquinoline: Lacks the sulfonyl chloride group, making it less reactive in certain chemical transformations.
8-Isoquinolinesulfonyl chloride: Does not have the fluorine atom, which may affect its stability and bioactivity.
4-Chloroisoquinoline-8-sulfonyl chloride: Substitutes chlorine for fluorine, potentially altering its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of a fluorine atom and a sulfonyl chloride group, providing a balance of reactivity and stability that is advantageous for various applications.
Propiedades
Fórmula molecular |
C9H6Cl2FNO2S |
|---|---|
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
4-fluoroisoquinoline-8-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H5ClFNO2S.ClH/c10-15(13,14)9-3-1-2-6-7(9)4-12-5-8(6)11;/h1-5H;1H |
Clave InChI |
NTCCLVUUAWVBHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NC=C2C(=C1)S(=O)(=O)Cl)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)






![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)


